

Beryllium sulfate (BeSO_4) crystal structure and properties

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Compound of Interest

Compound Name: *Beryllium sulfate*

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An In-depth Technical Guide to Beryllium Sulfate (BeSO_4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure, properties, and experimental protocols related to **beryllium sulfate** (BeSO_4), an inorganic compound notable for the unique physicochemical characteristics imparted by the small, highly charged beryllium cation (Be^{2+}).

Crystal Structure of Beryllium Sulfate and Its Hydrates

Beryllium sulfate is most commonly found as its tetrahydrate, $[\text{Be}(\text{H}_2\text{O})_4]\text{SO}_4$.^[1] The crystal structure varies significantly between its anhydrous and hydrated forms.

Beryllium Sulfate Tetrahydrate ($\text{BeSO}_4 \cdot 4\text{H}_2\text{O}$)

X-ray crystallography studies reveal that the tetrahydrate form features a tetrahedral $[\text{Be}(\text{H}_2\text{O})_4]^{2+}$ cation.^{[1][2]} The small ionic radius of the Be^{2+} ion (approx. 31 pm) dictates a coordination number of four, resulting in this tetrahedral geometry, which is a notable contrast to the octahedral coordination observed in the analogous magnesium salt ($\text{MgSO}_4 \cdot 6\text{H}_2\text{O}$).^{[1][3]}

The lattice is composed of these tetrahedral $[\text{Be}(\text{H}_2\text{O})_4]^{2+}$ cations and sulfate (SO_4^{2-}) anions, arranged in a structure similar to a slightly elongated cesium chloride lattice.[2]

Vibrational spectroscopy confirms the existence of the tetrahedral $[\text{Be}(\text{OH}_2)_4]^{2+}$ ion in aqueous solutions of other beryllium salts like nitrate and chloride.[1] The Be-O bond distance in the tetrahydrate is approximately 1.610 Å (or 161.0 pm), and the S-O distance within the sulfate anion is about 1.465 Å.[2]

Anhydrous Beryllium Sulfate (BeSO_4)

The anhydrous form of BeSO_4 is produced by heating the hydrated salt to around 400 °C.[1][4] Its crystal structure is similar to that of boron phosphate and berlinite, featuring alternating, tetrahedrally coordinated beryllium and sulfur atoms.[1][4] Each oxygen atom is two-coordinate, bonded to both a beryllium and a sulfur atom (Be-O-S).[1][4] The Be-O bond distance in the anhydrous structure is 156 pm, while the S-O distance is 150 pm.[1][4]

Other Hydrates

Beryllium sulfate also exists as a dihydrate ($\text{BeSO}_4 \cdot 2\text{H}_2\text{O}$) and a monohydrate ($\text{BeSO}_4 \cdot \text{H}_2\text{O}$). The dihydrate can be formed by heating the tetrahydrate to approximately 110-111.5 °C.[3][5] Further heating to about 158 °C results in the formation of the monohydrate.[5]

Table 1: Crystallographic Data for **Beryllium Sulfate** Forms

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Reference
Tetrahydrate	$\text{BeSO}_4 \cdot 4\text{H}_2\text{O}$	Tetragonal	$\bar{1}4c2$	7.990	7.990	10.688	[2]
Anhydrous	BeSO_4	Tetragonal	$\bar{1}4$	-	-	-	[6]

Physical and Chemical Properties

Beryllium sulfate is a white, odorless crystalline solid.[3] Its properties are highly dependent on its hydration state. The compound is known for its significant solubility in water, which increases with temperature, but it is insoluble in alcohol.[1][3]

Table 2: Physical and Thermodynamic Properties of **Beryllium Sulfate**

Property	Anhydrous (BeSO ₄)	Tetrahydrate (BeSO ₄ ·4H ₂ O)	Reference
Molar Mass	105.08 g/mol	177.14 g/mol	[7][8]
Appearance	White solid	Colorless, tetrahedral crystals	[1][7]
Density	2.44 g/cm ³	1.71 g/cm ³	[1][3]
Melting Point	550-600 °C (decomposes)	110 °C (loses 2H ₂ O)	[1][3]
Boiling Point	~2500 °C	580 °C	[1][3]
Water Solubility	-	36.2 g/100 mL at 0°C 40.0 g/100 mL at 20°C 54.3 g/100 mL at 60°C	[1][3]
Refractive Index (n _D)	-	1.4374	[1][3]
Std Enthalpy of Formation (ΔfH ₂₉₈ [⊖])	-1197 kJ/mol	-	[1][3]
Gibbs Free Energy (ΔfG [⊖])	-1088 kJ/mol	-	[1][3]

Experimental Protocols

Synthesis of Beryllium Sulfate Tetrahydrate Crystals

A common and straightforward method for preparing high-purity BeSO₄·4H₂O crystals involves the reaction of a beryllium salt with sulfuric acid.[4]

Objective: To synthesize crystalline **beryllium sulfate** tetrahydrate.

Materials:

- Beryllium oxide (BeO) or Beryllium hydroxide (Be(OH)₂)

- Sulfuric acid (H₂SO₄), e.g., 10N solution
- Deionized water
- Beakers, magnetic stirrer, heating plate
- Filtration apparatus (e.g., Büchner funnel)
- Crystallization dish

Methodology:

- Reaction: Slowly add beryllium oxide or hydroxide to a stirred aqueous solution of sulfuric acid.^[7] The reaction is exothermic and should be controlled. The general reaction is: $\text{BeO} + \text{H}_2\text{SO}_4 \rightarrow \text{BeSO}_4 + \text{H}_2\text{O}$
- Dissolution: Continue adding the beryllium compound until a saturated solution is achieved. Gentle heating can be applied to ensure complete reaction.
- Filtration: Filter the resulting hot solution to remove any unreacted solids or impurities.
- Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solution to cool slowly to room temperature. Evaporation of the solvent will lead to the formation of well-defined crystals of BeSO₄·4H₂O.^{[4][9]} Fractional crystallization can be employed for higher purity.^[7]
- Isolation: Once a sufficient crop of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold deionized water and then dry them in air.^[10]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for analyzing the crystal structure of a synthesized compound like BeSO₄·4H₂O.

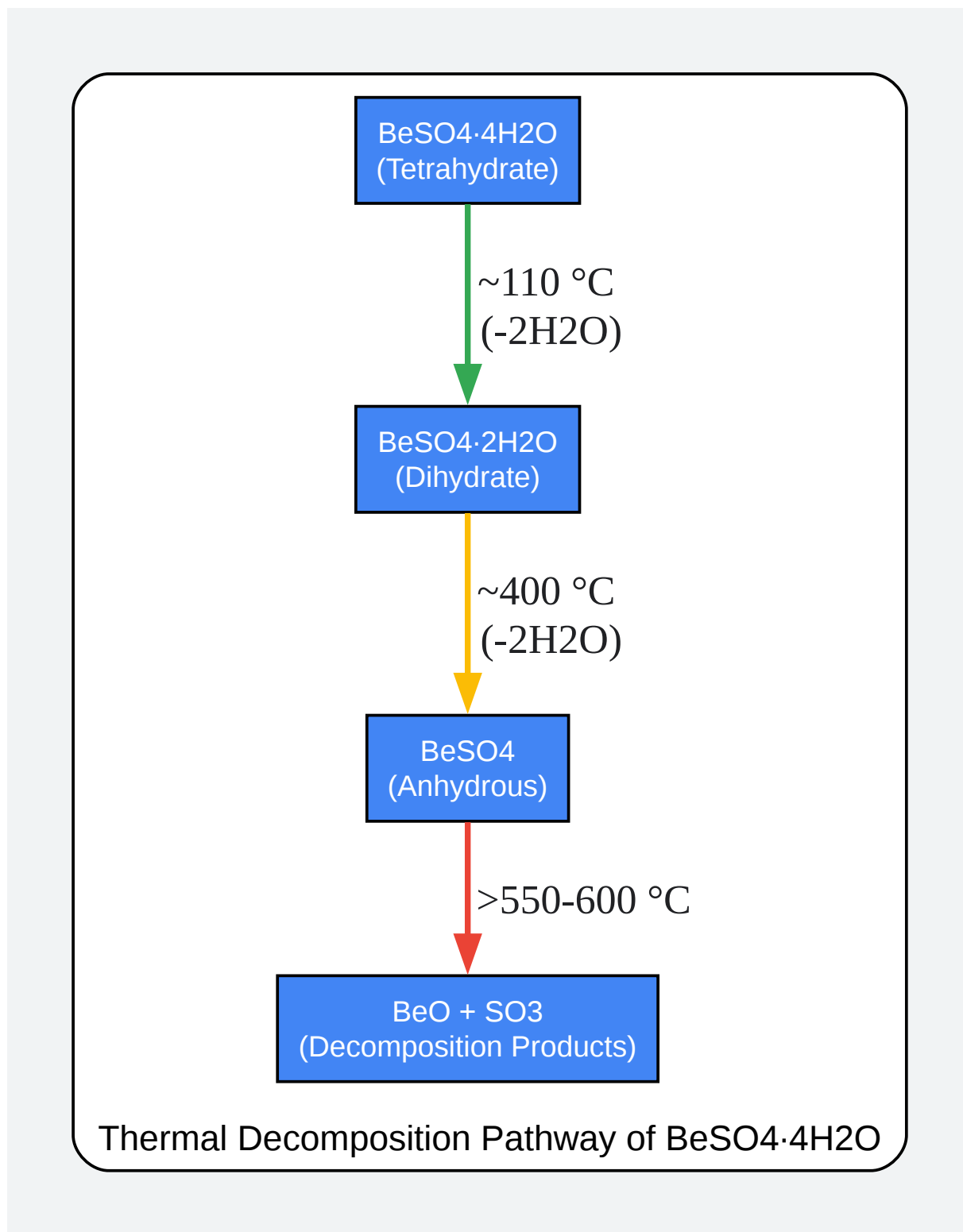
Objective: To determine the precise atomic arrangement, bond lengths, and bond angles.

Methodology:

- **Crystal Selection and Mounting:** Select a suitable, single, defect-free crystal from the synthesized batch under a microscope. Mount the crystal on a goniometer head, often within a Lindemann glass capillary tube due to the toxicity of beryllium compounds.^[2]
- **Data Collection:** Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Cu K α radiation) is directed at the crystal.^[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Structure Solution:** The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- **Structure Refinement:** An initial model of the crystal structure is built based on the electron density map. This model is then refined using least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.^[2]
- **Validation:** The final refined structure is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.

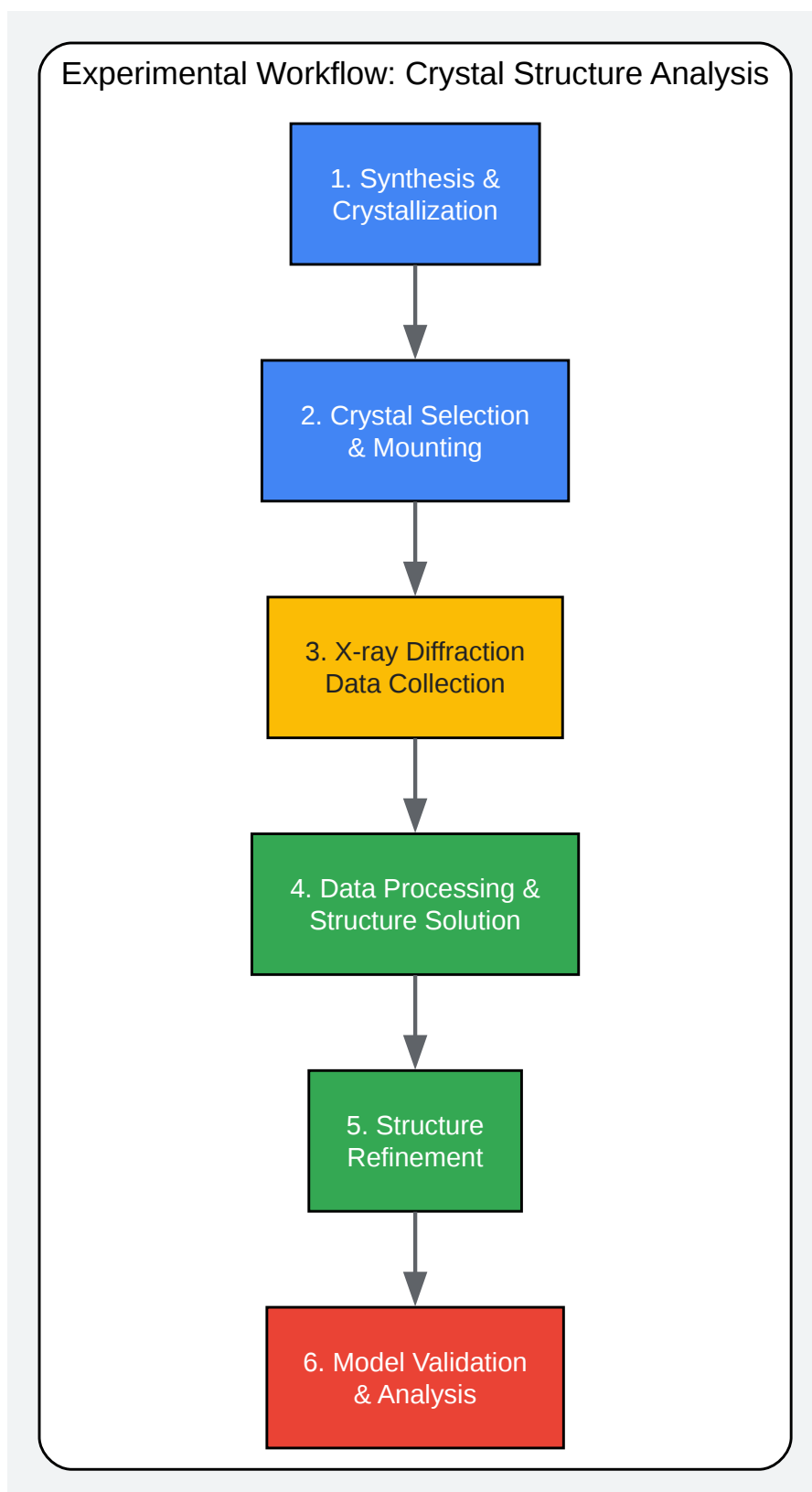
Visualizations

The relationships between the different forms of **beryllium sulfate** and the workflow for its analysis can be visualized.



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Caption: Thermal decomposition of **beryllium sulfate** tetrahydrate.



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Caption: General workflow for single-crystal X-ray diffraction analysis.

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